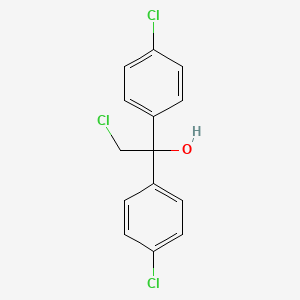
Benzenemethanol, 4-chloro-alpha-(chloromethyl)-alpha-(4-chlorophenyl)-
Cat. No. B8273689
M. Wt: 301.6 g/mol
InChI Key: MEWWGGOSRILCKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04859693
Procedure details


Part A. A solution of 4-chlorobenzenemagnesium bromide was prepared in ether (800 mL) from 4-bromochlorobenzene (114.9 g, 0.6 mole) and magnesium chips (15.1 g, 0.62 mole). This mixture was cooled to 0°, and a solution of ethyl chloroacetate (24.5 g, 0.2 mole) was added dropwise. When addition was complete, stirring was continued at 0° for an additional hour. 1 N hydrochloric acid was then added, and the mixture extracted with dichloromethane. The organic phase was washed with water, dried (MgSO4) and concentrated under reduced pressure. The residue was distilled in a kugelrohr apparatus at 0.1 torr and 180°-200° to provide 1,1-bis(4-chlorophenyl)-2-chloroethanol (43.1 g, 71%) as an oil. NMR(CDCl3) 7.33(8H,m) 4.11(2H,s) 3.17(1H,s). IR (neat film) 3551 cm-1.





Name

Yield
71%
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][CH:3]=1.[Mg].[Cl:10][CH2:11][C:12]([O:14]CC)=O.[ClH:17]>CCOCC>[Br-:1].[Cl:8][C:5]1[CH:6]=[CH:7][C:2]([C:12]([C:2]2[CH:7]=[CH:6][C:5]([Cl:17])=[CH:4][CH:3]=2)([OH:14])[CH2:11][Cl:10])=[CH:3][CH:4]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
114.9 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
|
Name
|
|
|
Quantity
|
800 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Two
|
Name
|
|
|
Quantity
|
24.5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(=O)OCC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
This mixture was cooled to 0°
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
When addition
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was continued at 0° for an additional hour
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture extracted with dichloromethane
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phase was washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The residue was distilled in a kugelrohr apparatus at 0.1 torr and 180°-200°
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[Br-]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C=C1)C(CCl)(O)C1=CC=C(C=C1)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 43.1 g | |
| YIELD: PERCENTYIELD | 71% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
